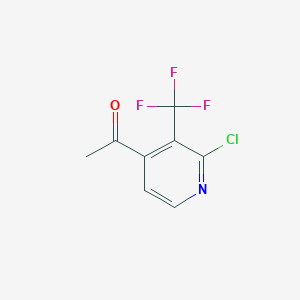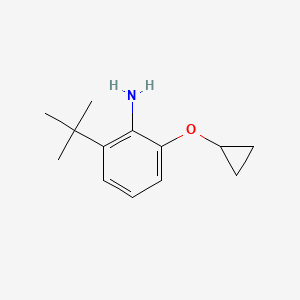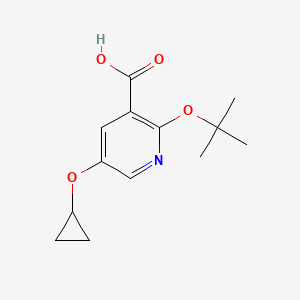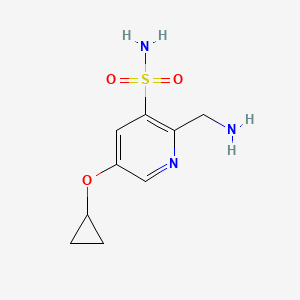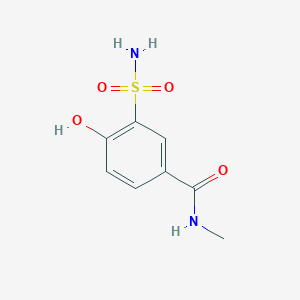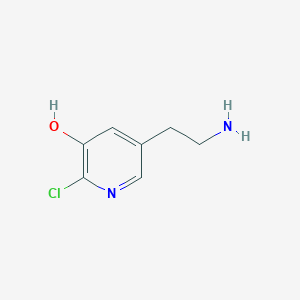
5-(2-Aminoethyl)-2-chloropyridin-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Aminoethyl)-2-chloropyridin-3-OL is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminoethyl group at the 5-position, a chlorine atom at the 2-position, and a hydroxyl group at the 3-position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-2-chloropyridin-3-OL typically involves the functionalization of a pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 2-chloropyridine, is reacted with an aminoethyl group under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process.
Another approach involves the direct chlorination of 5-(2-Aminoethyl)pyridin-3-OL. This method requires the use of a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, under anhydrous conditions to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
5-(2-Aminoethyl)-2-chloropyridin-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a carbonyl group, resulting in the formation of 5-(2-Aminoethyl)-2-chloropyridin-3-one.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 5-(2-Aminoethyl)pyridin-3-OL.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to facilitate the reaction.
Major Products Formed
Oxidation: 5-(2-Aminoethyl)-2-chloropyridin-3-one
Reduction: 5-(2-Aminoethyl)pyridin-3-OL
Substitution: Various derivatives depending on the nucleophile used
科学的研究の応用
5-(2-Aminoethyl)-2-chloropyridin-3-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
作用機序
The mechanism of action of 5-(2-Aminoethyl)-2-chloropyridin-3-OL depends on its specific application. In biological systems, the compound may interact with molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved can vary depending on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
5-(2-Aminoethyl)pyridin-3-OL: Lacks the chlorine atom at the 2-position, which may result in different chemical reactivity and biological activity.
2-Chloropyridin-3-OL: Lacks the aminoethyl group at the 5-position, which may affect its solubility and interaction with biological targets.
5-(2-Aminoethyl)-2-bromopyridin-3-OL: Similar structure but with a bromine atom instead of chlorine, which may influence its reactivity and properties.
Uniqueness
5-(2-Aminoethyl)-2-chloropyridin-3-OL is unique due to the presence of both the aminoethyl group and the chlorine atom on the pyridine ring. This combination of functional groups imparts specific chemical and biological properties to the compound, making it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.
特性
分子式 |
C7H9ClN2O |
|---|---|
分子量 |
172.61 g/mol |
IUPAC名 |
5-(2-aminoethyl)-2-chloropyridin-3-ol |
InChI |
InChI=1S/C7H9ClN2O/c8-7-6(11)3-5(1-2-9)4-10-7/h3-4,11H,1-2,9H2 |
InChIキー |
WWGXWULIHQSYNH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1O)Cl)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium (2R)-2-([(1Z)-phenylmethylene]amino)propanoate](/img/structure/B14847020.png)

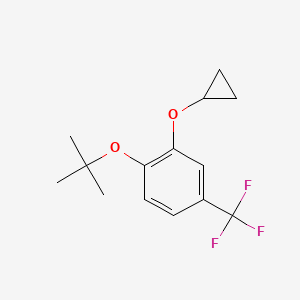
![3-Chloro-5H-pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14847030.png)
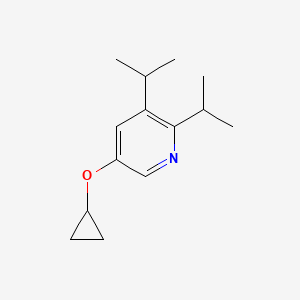
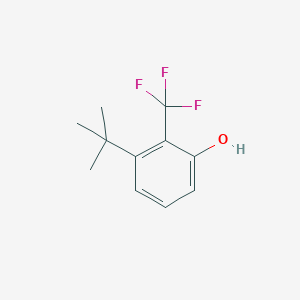
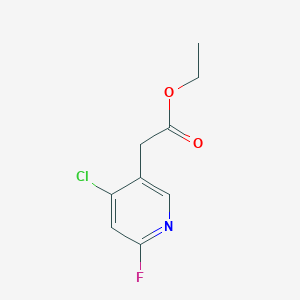
![Ethyl 7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14847047.png)
